molecular formula C10H10O4 B2514234 2-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 25476-44-2

2-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No. B2514234
Key on ui cas rn: 25476-44-2
M. Wt: 194.186
InChI Key: VUNWUTPFVAAMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06207686B1

Procedure details

The mixture of benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate (2R:2S=1:4, 3.65 g) and 10% palladium on activated carbon (1.0 g) in methanol (50 ml) and water (5 ml) was shaken under hydrogen atmosphere (3 atmospheric pressure) at ambient temperature for 1 hour. The catalyst was filtered through a bed of celite and the filtrate was evaporated in vacuo. The residue was diluted with AcOEt (ethyl acetate) and the organic layer was washed with brine. Drying, filtering and removal of the solvents afforded (2RS)-3-(1-tert-butoxycarbonyl)-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionic acid (2R:2S=1:4) (2.63 g) as a white solid.
Name
benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(N1C=C([CH2:13][CH:14]([C:25]2[CH:30]=[CH:29][C:28]3[O:31][CH2:32][O:33][C:27]=3[CH:26]=2)[C:15]([O:17]CC2C=CC=CC=2)=[O:16])N=C1CCCC)=O)(C)(C)C>[Pd].CO.O>[CH2:32]1[O:31][C:28]2[CH:29]=[CH:30][C:25]([CH:14]([CH3:13])[C:15]([OH:17])=[O:16])=[CH:26][C:27]=2[O:33]1

Inputs

Step One
Name
benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate
Quantity
3.65 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(=NC(=C1)CC(C(=O)OCC1=CC=CC=C1)C1=CC2=C(C=C1)OCO2)CCCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was shaken under hydrogen atmosphere (3 atmospheric pressure) at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through a bed of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with AcOEt (ethyl acetate)
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
Drying
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
removal of the solvents

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 188%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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